molecular formula C8H17ClFNO B1484896 2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride CAS No. 2098111-06-7

2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride

Cat. No. B1484896
M. Wt: 197.68 g/mol
InChI Key: CNXMMVYINZRJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride, also known as FOPH, is an organic compound used in a variety of scientific applications. It is a colorless, odorless and crystalline solid that is soluble in water and has a melting point of 102°C. FOPH has a wide range of applications in the fields of chemistry, biochemistry and pharmacology.

Scientific Research Applications

Fluorescent Tagging and Analysis of Primary Amines

2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride, as part of the broader family of fluorinated compounds, has potential applications in the fluorescent tagging and analysis of primary amines. This includes its use in the detection and analysis of aminated carbohydrates and peptides through techniques like HPLC, CE, and MALDI/MS. These fluorescent derivatives are stable in both acidic and basic solutions, making them suitable for further manipulation and structural analysis (Chen & Novotny, 1997).

Synthesis of Fluorine-18 Labeled Radioligands

The synthesis of novel fluorine-18 labeled derivatives of propargyl amine, a related compound to 2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride, demonstrates its potential application in PET radioligands for visualizing monoamine oxidase B (MAO-B) activity. Such derivatives have shown specificity for binding to MAO-B and have been evaluated in vivo using PET imaging in animals, highlighting their potential in neurological and pharmaceutical research (Nag et al., 2013).

Antibacterial Activity Research

In the domain of antibacterial research, similar fluoro-substituted compounds have been synthesized and evaluated for their antibacterial activity. These compounds exhibit a range of activities against different bacterial strains, offering insights into the potential of 2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride in antibacterial applications (Egawa et al., 1984).

Development of Imaging Agents

Further extending its potential applications, derivatives of fluoro-substituted compounds, akin to 2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride, have been utilized in the development of imaging agents like fluconazole. These agents have been employed in pharmacokinetic studies and PET imaging in animals, suggesting the compound's utility in medical imaging and diagnostic applications (Livni et al., 1992).

Corrosion Inhibition Studies

Additionally, similar fluoro-substituted compounds have been investigated as corrosion inhibitors, particularly in acidic media. This points to the potential application of 2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride in industrial contexts, such as in the protection of metals against corrosion (Chaitra et al., 2015).

properties

IUPAC Name

2-fluoro-3-(oxan-4-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO.ClH/c9-8(6-10)5-7-1-3-11-4-2-7;/h7-8H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXMMVYINZRJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(oxan-4-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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